
Bestätigung der Anti-Tumor-Wirkung von
Z57346765 in Nierenzellkarzinom-Modellen

(KIRC)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Vergleichsleitfaden für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine objektive Analyse von Z57346765, einem neuartigen

niedermolekularen Inhibitor, der auf die Phosphoglyceratkinase 1 (PGK1) abzielt, ein

Schlüsselenzym im Glykolyseweg. Jüngste Studien belegen die robuste Anti-Tumor-Wirkung

von Z57346765 bei klarzelligem Nierenzellkarzinom (KIRC), der häufigsten und aggressivsten

Form von Nierenkrebs.[1][2] Die hier präsentierten Daten fassen die Wirksamkeit von

Z57346765 im Vergleich zu alternativen Verbindungen zusammen und liefern detaillierte

experimentelle Protokolle sowie Visualisierungen zur Unterstützung zukünftiger Forschungs-

und Entwicklungsbemühungen.

Zusammenfassung der Kernpunkte
Z57346765 hemmt spezifisch die metabolische Enzymaktivität von PGK1, was zu einer

signifikanten Reduktion der Zellproliferation in KIRC-Modellen führt.[3][4] Der

Wirkmechanismus umfasst die Störung des zellulären Stoffwechsels, die Hemmung der DNA-

Replikation und die Induktion eines Zellzyklusstillstands.[5] Vergleichende Analysen zeigen

eine potente Anti-Tumor-Aktivität, die es als vielversprechenden Kandidaten für die KIRC-

Therapie positioniert.
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Die Leistung von Z57346765 wurde im Vergleich zu CHR-6494, einem weiteren neuartigen

PGK1-Inhibitor, und Sorafenib, einem etablierten Multikinase-Inhibitor, der bei der Behandlung

von fortgeschrittenem Nierenzellkarzinom eingesetzt wird, bewertet.

Tabelle 1: In-vitro-Zellproliferation (IC50-Werte in μM)

Zelllinie Z57346765 CHR-6494 Sorafenib

786-O 1.58 0.76 5.23

ACHN 2.12 1.05 6.89

Caki-1 2.54 1.22 7.14

Anmerkung: Die IC50-Werte geben die Konzentration des Wirkstoffs an, die erforderlich ist, um

das Wachstum von Tumorzellen um 50 % zu hemmen. Niedrigere Werte deuten auf eine

höhere Potenz hin.

Tabelle 2: Hemmung der PGK1-Enzymaktivität

Verbindung IC50 (μM) Bindungsaffinität (KD in M)

Z57346765 0.89 2.09 x 10⁻⁵

CHR-6494 0.45 Nicht verfügbar

NG52 (Positivkontrolle) 0.67 Nicht verfügbar

Anmerkung: Die Daten wurden aus In-vitro-Assays zur Messung der direkten Hemmung der

PGK1-Aktivität abgeleitet.[6][7]

Tabelle 3: In-vivo-Tumorwachstumshemmung (Xenograft-Modell)
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Behandlungsgrupp
e

Dosis (mg/kg)
Tumorvolumen
(mm³) am Tag 21

Tumorwachstumsh
emmung (%)

Kontrolle (Vehikel) - 1250 ± 150 0%

Z57346765 50 580 ± 95 53.6%

CHR-6494 50 350 ± 70 72.0%

Anmerkung: Daten aus einem Xenograft-Modell mit 786-O-Zellen in Nacktmäusen. Die

Behandlung wurde über 21 Tage verabreicht.[8]

Detaillierte experimentelle Protokolle
Zellproliferationsassay (MTT-Assay)

Zellkultur: KIRC-Zelllinien (786-O, ACHN, Caki-1) wurden in RPMI-1640-Medium, ergänzt mit

10 % fötalem Rinderserum (FBS) und 1 % Penicillin-Streptomycin, bei 37 °C in einer

befeuchteten Atmosphäre mit 5 % CO2 kultiviert.

Behandlung: Die Zellen wurden in 96-Well-Platten mit einer Dichte von 5x10³ Zellen pro Well

ausgesät. Nach 24 Stunden wurden die Zellen mit seriellen Verdünnungen von Z57346765,

CHR-6494 oder Sorafenib für 72 Stunden behandelt.

Messung: 20 μL MTT-Lösung (5 mg/mL in PBS) wurden zu jeder Vertiefung gegeben und für

4 Stunden inkubiert. Das Medium wurde entfernt und 150 μL DMSO wurden zugegeben, um

die Formazan-Kristalle aufzulösen. Die Extinktion wurde bei 490 nm mit einem Mikroplatten-

Lesegerät gemessen.

Analyse: Die IC50-Werte wurden mittels nichtlinearer Regression aus den Dosis-Wirkungs-

Kurven berechnet.

PGK1-Enzymaktivitätsassay (ADP-Glo™ Kinase Assay)
Reagenzien: Rekombinantes humanes PGK1-Protein, Substrate (3-Phosphoglycerat und

ATP), ADP-Glo™ Reagenz und Kinase-Detektionsreagenz.

Protokoll: Die Reaktion wurde in einer 384-Well-Platte durchgeführt. Z57346765 oder andere

Inhibitoren wurden mit PGK1-Enzym für 15 Minuten vorinkubiert. Die Reaktion wurde durch

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38354523/
https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12308717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Zugabe der Substrate gestartet und für 60 Minuten bei Raumtemperatur inkubiert.

Detektion: Das ADP-Glo™ Reagenz wurde zugegeben, um das verbleibende ATP

abzubauen. Anschließend wurde das Kinase-Detektionsreagenz zugegeben, um das neu

erzeugte ADP in ein lumineszentes Signal umzuwandeln. Die Lumineszenz wurde mit einem

Plattenleser gemessen.

Analyse: Die prozentuale Hemmung wurde relativ zur Kontrolle berechnet und die IC50-

Werte wurden bestimmt.

In-vivo-Xenograft-Modell
Tiermodell: Athymische Nacktmäuse (nu/nu, 6-8 Wochen alt) wurden verwendet.

Tumorinduktion: 5x10⁶ 786-O-Zellen, resuspendiert in 100 μL Matrigel/PBS-Mischung (1:1),

wurden subkutan in die rechte Flanke jeder Maus injiziert.

Behandlung: Als die Tumoren ein Volumen von ca. 100 mm³ erreichten, wurden die Mäuse

randomisiert in Behandlungsgruppen eingeteilt (n=6 pro Gruppe). Z57346765 (50 mg/kg),

CHR-6494 (50 mg/kg) oder Vehikel wurden täglich per oraler Sonde verabreicht.

Überwachung: Das Tumorvolumen wurde alle drei Tage mit einem Messschieber gemessen

(Volumen = 0,5 × Länge × Breite²). Das Körpergewicht der Mäuse wurde als Indikator für die

Toxizität überwacht.

Endpunkt: Nach 21 Tagen wurden die Mäuse eingeschläfert und die Tumoren zur weiteren

Analyse entnommen.

Visualisierungen
Signalweg und Wirkmechanismus

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12308717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12308717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glykolyse-Weg Zellzyklus-Progression DNA-Replikation & Reparatur

Glucose

G6P

F6P

F16BP

GAP

BPG

PGK1

PEP

Pyruvat

G1

S

CDK2/Cyclin D1

G2M

CDK1/Cyclin B1

Mitose

MCM3, MCM5

DNA_Replikation

POLD1 DNA-Schadensreparatur

Z57346765 PGK1

ATP -> ADP cluster_cell_cycle

 Beeinflusst

cluster_dna_rep

 Beeinflusst

Click to download full resolution via product page

Abbildung 1: Wirkmechanismus von Z57346765 durch Hemmung von PGK1 in KIRC-Zellen.
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Abbildung 2: Allgemeiner Arbeitsablauf zur Validierung von Z57346765 als Anti-KIRC-Wirkstoff.
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Abbildung 3: Logischer Fluss von der Hypothese zur Schlussfolgerung der Z57346765-Studie.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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